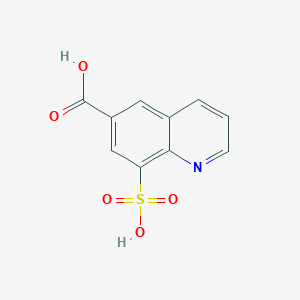

8-Sulfoquinoline-6-carboxylic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

859959-40-3 |

|---|---|

Fórmula molecular |

C10H7NO5S |

Peso molecular |

253.23 g/mol |

Nombre IUPAC |

8-sulfoquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H7NO5S/c12-10(13)7-4-6-2-1-3-11-9(6)8(5-7)17(14,15)16/h1-5H,(H,12,13)(H,14,15,16) |

Clave InChI |

CJJBOXZBYXLGJD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)O)C(=O)O |

Origen del producto |

United States |

Coordination Chemistry and Metal Complexation Studies of 8 Sulfoquinoline 6 Carboxylic Acid

Ligand Design Principles and Chelation Modes of 8-Sulfoquinoline-6-carboxylic acid

pH-Dependent Complexation Equilibria

The complexation of 8-sulfoquinoline-6-carboxylic acid with metal ions would be highly dependent on the pH of the solution. The protonation states of the carboxylic acid and the quinolinic nitrogen are key factors. At low pH, both the nitrogen and the carboxylic acid would be protonated, hindering metal binding. As the pH increases, the carboxylic acid would deprotonate first, followed by the nitrogen, making the ligand available for chelation. The sulfonate group is expected to remain deprotonated over a wide pH range. The stability of the resulting metal complexes would therefore be a function of pH, with optimal complex formation occurring in a specific pH window that would need to be determined experimentally.

Synthesis and Characterization of Metal Complexes

Preparation of Homo- and Heteroleptic Metal Complexes

The synthesis of metal complexes with 8-sulfoquinoline-6-carboxylic acid would likely involve reacting a metal salt with the ligand in a suitable solvent.

Homoleptic complexes , containing only 8-sulfoquinoline-6-carboxylic acid as the ligand, could be prepared by controlling the stoichiometry of the metal and ligand.

Heteroleptic complexes , which include other ligands in addition to 8-sulfoquinoline-6-carboxylic acid, could also be synthesized. The formation of such mixed-ligand complexes would depend on the coordination preferences of the metal ion and the relative stabilities of the complexes.

Spectroscopic Characterization of Metal Complexes

UV-Vis spectroscopy would be a crucial technique for characterizing the formation and electronic properties of metal complexes of 8-sulfoquinoline-6-carboxylic acid. The absorption spectrum of the free ligand would exhibit characteristic bands corresponding to π-π* and n-π* transitions within the quinoline (B57606) ring system. Upon complexation with a metal ion, shifts in the positions and intensities of these absorption bands would be expected. These changes, often referred to as bathochromic (red) or hypsochromic (blue) shifts, provide evidence of metal-ligand interaction and can offer insights into the nature of the electronic transitions within the complex, including potential metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Interactive Data Table: Hypothetical UV-Vis Spectral Data for Metal Complexes of 8-Sulfoquinoline-6-carboxylic acid.

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|---|

| 8-Sulfoquinoline-6-carboxylic acid | Data not available | Data not available | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for characterizing the metal complexes of 8-sulfoquinoline-6-carboxylic acid by providing insights into the coordination environment of the ligand. The IR spectra of the metal complexes, when compared to that of the free ligand, reveal shifts in the characteristic vibrational frequencies of the functional groups involved in metal binding.

The coordination of the carboxylate and sulfonate groups to a metal center typically leads to changes in the positions of their stretching frequencies. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly sensitive to the coordination mode (e.g., monodentate, bidentate bridging, or bidentate chelating). researchgate.net In the free ligand, these bands appear at specific wavenumbers. Upon complexation, the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies (Δν = νₐₛ - νₛ) can provide diagnostic information about the nature of the metal-carboxylate interaction. researchgate.net

Similarly, the stretching vibrations of the sulfonate group (SO₃⁻) are expected to be perturbed upon coordination to a metal ion. Shifts in the S-O stretching frequencies can indicate the involvement of the sulfonate group in the coordination sphere. Furthermore, changes in the vibrational bands associated with the quinoline ring, such as the C=N and C=C stretching vibrations, can also signify the participation of the heterocyclic nitrogen atom in metal binding. researchgate.net The presence of a broad absorption band in the 3370-3500 cm⁻¹ region in the spectra of metal complexes can be attributed to the coordination of water molecules. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) in Free Ligand | Expected Shift upon Complexation |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | ~1550-1610 | Shift in position and change in Δν |

| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | ~1380-1420 | Shift in position and change in Δν |

| Sulfonate (SO₃⁻) | S-O Stretch | ~1150-1250 and ~1030-1070 | Shifts to lower or higher frequencies |

| Quinoline Ring | C=N Stretch | ~1500-1580 | Shift to lower frequency |

| Quinoline Ring | C=C Stretch | ~1400-1600 | Shifts in band positions |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of 8-sulfoquinoline-6-carboxylic acid metal complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic and geometric environment of the ligand upon coordination.

In the ¹H NMR spectrum, the chemical shifts of the protons on the quinoline ring are particularly informative. The coordination of a metal ion to the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate and sulfonate groups induces changes in the electron density distribution within the ligand framework. This, in turn, leads to downfield or upfield shifts of the aromatic proton signals. The magnitude and direction of these shifts can provide insights into the binding site and the strength of the metal-ligand interaction. For instance, protons in the vicinity of the coordination sites are expected to experience the most significant changes in their chemical shifts.

Similarly, the ¹³C NMR spectrum reveals changes in the chemical shifts of the carbon atoms of 8-sulfoquinoline-6-carboxylic acid upon complexation. The carbonyl carbon of the carboxylic acid group and the carbons adjacent to the nitrogen atom and the sulfonate group are sensitive probes of metal coordination. Shifts in their resonance frequencies can confirm the involvement of these functional groups in binding to the metal ion. libretexts.org

Multinuclear NMR can be employed when the metal nucleus is NMR-active (e.g., ¹¹³Cd, ¹⁹⁹Hg, ⁶⁷Zn). This technique provides direct information about the metal's coordination environment, including its coordination number and the nature of the donor atoms.

The table below summarizes the expected changes in the NMR spectra of 8-sulfoquinoline-6-carboxylic acid upon metal complexation.

| Nucleus | Group | Expected Chemical Shift Range in Free Ligand (ppm) | Expected Change upon Complexation |

|---|---|---|---|

| ¹H | Aromatic Protons (Quinoline Ring) | ~7.0 - 9.0 | Significant shifts (downfield or upfield) depending on the proton's proximity to the coordination site. |

| ¹³C | Carbonyl Carbon (Carboxylic Acid) | ~165 - 175 | Shift upon coordination of the carboxylate group. |

| ¹³C | Quinoline Ring Carbons | ~120 - 150 | Shifts in carbon resonances, particularly for carbons adjacent to the nitrogen atom and the sulfonate group. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for the characterization of 8-sulfoquinoline-6-carboxylic acid metal complexes, providing information on their molecular weight and stoichiometry. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques that allow for the analysis of intact metal complexes.

The mass spectrum of a metal complex of 8-sulfoquinoline-6-carboxylic acid will typically show a molecular ion peak ([M]⁺ or [M]⁻) or a pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the intact complex. The m/z (mass-to-charge ratio) of this peak allows for the determination of the molecular weight of the complex, which in turn helps to confirm its proposed stoichiometry (i.e., the metal-to-ligand ratio).

Fragmentation patterns observed in the mass spectrum can provide further structural information. The fragmentation of the molecular ion can lead to the loss of neutral molecules (e.g., H₂O, CO₂) or ligands, providing insights into the connectivity and stability of the complex. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the complex with high accuracy, which allows for the unambiguous determination of its elemental composition.

The expected mass spectral data for a hypothetical 1:1 metal complex of 8-sulfoquinoline-6-carboxylic acid (L) with a divalent metal ion (M²⁺) are illustrated in the table below.

| Species | Expected m/z | Information Gained |

|---|---|---|

| [ML]⁺ or [ML-H]⁻ | Calculated based on the isotopic masses of the metal and ligand | Confirmation of the 1:1 stoichiometry and molecular weight of the complex. |

| [ML - H₂O]⁺ | m/z of [ML]⁺ - 18 | Indicates the presence of a coordinated water molecule. |

| [L+H]⁺ or [L-H]⁻ | m/z of the free ligand | Confirms the identity of the ligand. |

Structural Elucidation via X-ray Crystallography of Metal Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of metal complexes of 8-sulfoquinoline-6-carboxylic acid in the solid state. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Single-crystal X-ray diffraction analysis of suitable crystals of a metal complex can reveal:

Coordination Number and Geometry: The number of donor atoms from the ligand(s) and solvent molecules directly bonded to the central metal ion, as well as the resulting coordination polyhedron (e.g., octahedral, tetrahedral, square planar).

Coordination Modes of the Ligand: How the 8-sulfoquinoline-6-carboxylic acid ligand binds to the metal ion. It can act as a bidentate or tridentate ligand, coordinating through the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate and/or sulfonate groups.

Bond Lengths and Angles: Precise measurements of the distances between the metal ion and the coordinating atoms, as well as the angles between these bonds. These parameters provide insights into the strength and nature of the metal-ligand bonds.

Thermodynamic and Kinetic Studies of Metal Complex Formation

Determination of Stability Constants

The thermodynamic stability of the complexes formed between 8-sulfoquinoline-6-carboxylic acid and various metal ions is quantified by their stability constants (also known as formation constants). wikipedia.org These constants are equilibrium constants for the formation of the complex in solution and provide a measure of the strength of the metal-ligand interaction. wikipedia.org The determination of stability constants is crucial for understanding the behavior of these complexes in solution, including their speciation at different pH values and their potential for metal sequestration.

Stability constants are typically determined using techniques such as potentiometric titrations, spectrophotometry, or NMR spectroscopy. researchgate.net The stepwise formation of metal complexes with a ligand (L) can be represented by the following equilibria:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂) ... MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

Kₙ = [MLₙ] / ([MLₙ₋₁][L]) βₙ = [MLₙ] / ([M][L]ⁿ) = K₁ × K₂ × ... × Kₙ

The values of these constants are influenced by factors such as temperature, ionic strength, and the nature of the solvent. mcmaster.ca Generally, higher values of stability constants indicate the formation of more stable complexes. The chelate effect, where a multidentate ligand forms a more stable complex than a series of corresponding monodentate ligands, is expected to play a significant role in the stability of complexes with 8-sulfoquinoline-6-carboxylic acid. wikipedia.org

While specific stability constants for 8-sulfoquinoline-6-carboxylic acid complexes are not detailed in the search results, the table below provides a hypothetical representation of how such data would be presented. The values would be determined experimentally.

| Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions |

|---|---|---|---|---|

| Cu²⁺ | - | - | - | T = 298 K, I = 0.1 M (KNO₃) |

| Zn²⁺ | - | - | - | T = 298 K, I = 0.1 M (KNO₃) |

| Ni²⁺ | - | - | - | T = 298 K, I = 0.1 M (KNO₃) |

| Co²⁺ | - | - | - | T = 298 K, I = 0.1 M (KNO₃) |

Reaction Mechanisms and Rates of Complexation

The study of the kinetics of complex formation provides insights into the reaction mechanisms and the rates at which metal ions bind to 8-sulfoquinoline-6-carboxylic acid. This information is complementary to the thermodynamic data provided by stability constants and is essential for a complete understanding of the complexation process.

The rates of complexation reactions can be studied using techniques such as stopped-flow spectrophotometry, temperature-jump, or pressure-jump relaxation methods. These techniques allow for the monitoring of rapid reactions in solution. The rate of formation of a metal complex is typically described by a rate law, which expresses the dependence of the reaction rate on the concentrations of the reactants.

For many metal ions, the rate-determining step in complex formation is the substitution of a solvent molecule from the inner coordination sphere of the metal ion. The Eigen-Wilkins mechanism is often used to describe the formation of complexes with bidentate ligands. This mechanism involves the rapid formation of an outer-sphere complex between the hydrated metal ion and the ligand, followed by the rate-limiting loss of a water molecule from the metal's coordination sphere and the subsequent chelation of the ligand.

The rate of complex formation can be influenced by several factors, including:

The nature of the metal ion: Different metal ions have different characteristic rates of water exchange, which significantly affects the rate of complex formation.

The nature of the ligand: The charge, size, and basicity of the ligand can influence the stability of the outer-sphere complex and the rate of chelation.

pH of the solution: The protonation state of the ligand, which is pH-dependent, can affect its reactivity towards the metal ion.

Detailed kinetic studies would be required to elucidate the specific mechanisms and determine the rate constants for the complexation of 8-sulfoquinoline-6-carboxylic acid with various metal ions.

Theoretical and Computational Investigations of 8 Sulfoquinoline 6 Carboxylic Acid and Its Metal Complexes

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For 8-sulfoquinoline-6-carboxylic acid, computational methods are employed to model its electron distribution and orbital energies, providing a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For aromatic systems like quinoline (B57606) derivatives, DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data where available. mdpi.comresearchgate.net

Table 1: Predicted Geometrical Parameters for Quinoline Core (Based on DFT Calculations of Analogs)

| Parameter | Bond | Predicted Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.355 - 1.402 ijastems.org |

| C-N (aromatic) | ~1.37 researchgate.net | |

| C-H (aromatic) | ~1.07 ijastems.org | |

| Bond Angle | C-C-C (in ring) | ~120° |

Note: Data is generalized from DFT studies on quinoline and its derivatives. The precise values for 8-sulfoquinoline-6-carboxylic acid would require specific calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Quinoline Analogs

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoline scirp.org | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.830 |

| Cinnoline-4-carboxylic acid ijastems.org | B3LYP/6-311++G(d,p) | -7.211 | -2.830 | 4.381 |

Note: These values illustrate the typical range for related structures. The specific energies for 8-sulfoquinoline-6-carboxylic acid would be influenced by the presence and position of both the sulfo- and carboxyl- groups.

Prediction and Understanding of Acidity and Basicity (pKa)

The acidity (pKa) of the sulfonic acid and carboxylic acid groups, as well as the basicity of the quinoline nitrogen, are critical properties that determine the molecule's charge state at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. rdd.edu.iq These calculations typically involve a thermodynamic cycle and employ DFT in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effects of the solvent (e.g., water). rdd.edu.iqresearchgate.net

For a multiprotic molecule like 8-sulfoquinoline-6-carboxylic acid, multiple pKa values exist. mrupp.info The sulfonic acid group is expected to be a strong acid with a very low pKa, likely below 1. The carboxylic acid group will have a pKa typical of aromatic carboxylic acids, while the protonation of the quinoline nitrogen will have its own distinct pKa value. nih.gov Accurate computational protocols, sometimes including explicit water molecules to model direct solute-solvent interactions, have shown good agreement with experimental pKa values for similar compounds like 8-hydroxyquinoline-5-sulfonic acid. researchgate.net

Table 3: Computationally Predicted and Experimental pKa Values for Analogous Compounds

| Compound/Group | Method | Predicted pKa | Experimental pKa |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonic acid (Sulfonic group) researchgate.net | DFT/PCM | < 0 | ~0.5 |

| Aromatic Carboxylic Acids (General) rdd.edu.iq | DFT/PCM | 3.5 - 4.5 | 3.5 - 4.5 |

| 8-Hydroxyquinoline-2-carboxylic acid (Phenolic group) uncw.edu | N/A | N/A | 10.14 |

Computational Modeling of Metal-Ligand Interactions

8-sulfoquinoline-6-carboxylic acid is an excellent candidate for a chelating agent, capable of binding to metal ions through its nitrogen and oxygen donor atoms. Computational modeling is invaluable for studying these interactions, predicting the structure of the resulting metal complexes, and understanding the nature of the metal-ligand bond.

DFT calculations can be used to model the coordination of 8-sulfoquinoline-6-carboxylic acid to various metal ions. By optimizing the geometry of the metal-ligand complex, researchers can predict the preferred coordination number and geometry (e.g., octahedral, tetrahedral). mdpi.comresearchgate.net For instance, studies on the complexation of 8-hydroxyquinoline-5-sulfonic acid (8-HQS) with metal ions like Zn(II), Cd(II), and Hg(II) show the formation of stable 1:2 (metal:ligand) complexes. uc.pt

Furthermore, the strength of the interaction can be quantified by calculating the binding energy. This is typically defined as the energy change when the metal ion and ligand combine to form the complex. nih.gov A more negative binding energy indicates a more stable complex. These calculations help in understanding the selectivity of the ligand for different metal ions and are essential for designing effective chelating agents for specific applications. nih.gov The more negative the total energy of the metal complexes compared to the free ligand, the more stable the complexes are. mdpi.com

Table 4: Calculated Binding Properties for Metal Complexes of Analogous Ligands

| Complex | Method | Key Finding |

|---|---|---|

| [Zn(8-HQS)₂(H₂O)₂] researchgate.net | DFT | Square bipyramidal geometry is suggested. |

| [Cd(Salen)(8-HQ)] mdpi.com | B3LYP/LANL2DZ | Binding energy agrees with experimental stability. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules. It is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the absorption wavelength (λmax), excitation energy, and oscillator strength (f), which corresponds to the intensity of the absorption band. scirp.org

For 8-sulfoquinoline-6-carboxylic acid and its metal complexes, TD-DFT can predict how complexation affects the molecule's photophysical properties, such as absorption and fluorescence. uc.pt Chelation to a metal ion often leads to a significant change in the electronic structure, resulting in shifts in the absorption spectra (bathochromic or hypsochromic shifts) and changes in fluorescence intensity. researchgate.net These theoretical predictions are vital for developing fluorescent sensors and other optical materials. Studies on related quinoline derivatives have successfully used TD-DFT to assign peaks in experimental absorption spectra. researchgate.net

Table 5: Representative TD-DFT Results for Quinoline-Based Systems

| Compound | Method | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|---|

| Quinoline scirp.org | TD-DFT | 311.0 | 3.98 | 0.032 |

| 275.0 | 4.50 | 0.120 |

No publicly available research articles detailing the molecular dynamics simulations of the complexation processes of 8-Sulfoquinoline-6-carboxylic acid could be located. Therefore, the specific data required to generate the requested article section on "," with a focus on "Molecular Dynamics Simulations of Complexation Processes," is not available in the public domain.

No Publicly Available Research Found for "8-Sulfoquinoline-6-carboxylic acid" in Specified Applications

Despite a comprehensive search of available scientific literature and databases, no specific research findings or detailed applications have been identified for the chemical compound 8-Sulfoquinoline-6-carboxylic acid within the requested areas of analytical chemistry and catalysis.

Searches for the compound's use in metal ion detection and quantification, separation and extraction techniques, or the development of chemosensors did not yield any relevant results. Similarly, investigations into its potential catalytic applications, including the design of metal-8-sulfoquinoline-6-carboxylic acid catalysts and the study of their catalytic mechanisms, returned no specific information.

The lack of accessible data suggests that research into the applications of 8-sulfoquinoline-6-carboxylic acid in these specific fields may be limited or not publicly documented. While related compounds from the quinoline family are known for their utility in these areas, no direct information could be found for this particular sulfonated carboxylic acid derivative.

Therefore, the requested article focusing solely on the chemical compound “8-Sulfoquinoline-6-carboxylic acid” and its applications as per the provided outline cannot be generated at this time due to the absence of relevant scientific information in the public domain.

Applications in Chemical Research and Advanced Materials

Role in Supramolecular Chemistry and Coordination Polymers

No specific research findings are available for 8-Sulfoquinoline-6-carboxylic acid in this area.

No specific research findings are available for the self-assembly processes involving 8-Sulfoquinoline-6-carboxylic acid.

No specific research findings are available regarding luminescent coordination polymers and materials derived from 8-Sulfoquinoline-6-carboxylic acid.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

A primary hurdle for the widespread study of 8-Sulfoquinoline-6-carboxylic acid is the lack of an established, high-yield synthetic protocol. Traditional multi-step syntheses for such substituted quinolines often involve harsh reaction conditions, costly reagents, and generate significant chemical waste.

Future research must prioritize the development of green and efficient synthetic methodologies. Key areas of exploration should include:

Convergent Synthesis: Designing pathways where the substituted benzene (B151609) ring (containing the sulfo and carboxyl groups) is condensed to form the quinoline (B57606) core, as opposed to functionalizing a pre-existing quinoline.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), improve safety, and allow for easier scalability. This approach has been successfully applied to the synthesis of other carboxylic acid derivatives.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve yields for key steps, such as ring-closure or functional group interconversion, as seen in the synthesis of related 8-hydroxyquinoline-2-carboxanilides. researchgate.netbendola.com

Biocatalysis: Investigating enzymatic routes for specific steps, such as selective oxidation or hydrolysis, could offer a highly sustainable alternative to conventional chemical reagents. mdpi.com

A comparative overview of potential synthetic strategies is presented below.

| Parameter | Conventional Approach | Proposed Sustainable Approach |

| Strategy | Multi-step functionalization of quinoline | Convergent synthesis, One-pot reactions |

| Reagents | Strong acids (e.g., fuming H₂SO₄), oxidants | Milder catalysts, enzymatic processes |

| Conditions | High temperatures, long reaction times | Microwave irradiation, Flow chemistry |

| Waste Profile | High E-factor (Environmental factor) | Reduced solvent use, recyclable catalysts |

| Efficiency | Often low overall yield | Potentially higher yield and purity |

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The true potential of 8-Sulfoquinoline-6-carboxylic acid lies in its role as a versatile ligand in coordination chemistry. It possesses three distinct potential donor sites: the N-atom of the quinoline ring, the carboxylate group (-COOH), and the sulfonate group (-SO₃H). This trifunctional nature allows for a variety of coordination modes.

Future research should systematically investigate its coordination with a wide range of metal ions, including transition metals (e.g., Cu(II), Zn(II), Fe(III)) and lanthanides (e.g., Eu(III), Tb(III)). Key research questions to address include:

Chelation vs. Bridging: Determining the conditions under which the ligand acts as a simple tridentate chelating agent for a single metal center versus acting as a bridging ligand to connect multiple metal centers. The sulfonate group, in particular, is an excellent candidate for forming stable bridges, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Multimetallic Complexes: A significant research avenue is the design of heterometallic complexes. By using controlled synthetic strategies, it may be possible to selectively bind one type of metal ion to the carboxylate/nitrogen pocket and another to the sulfonate group, creating discrete multimetallic molecules with tailored magnetic or optical properties.

Structural Diversity: Investigating how factors such as pH, solvent, and counter-ions influence the final coordination architecture. The protonation state of the carboxylic and sulfonic acid groups will be highly pH-dependent, drastically altering their coordination ability and leading to different structural outcomes. The coordination chemistry of related ligands like 8-hydroxyquinoline-2-carboxylic acid has shown remarkable diversity based on reaction conditions.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of both the free ligand and its metal complexes requires a multi-technique characterization approach. While basic characterization is standard, advanced techniques will be necessary to elucidate subtle structural and electronic features.

A proposed characterization workflow is outlined below:

| Technique | Purpose for Free Ligand | Purpose for Metal Complexes |

| Single-Crystal X-ray Diffraction | Determine precise molecular structure and packing. | Unambiguously determine coordination geometry, bond lengths/angles, and supramolecular assembly. |

| Multinuclear NMR Spectroscopy | Confirm the chemical structure in solution using ¹H, ¹³C, and potentially ¹⁵N NMR. | Probe ligand-metal interactions; identify coordination shifts and study solution dynamics. |

| ESI-Mass Spectrometry | Confirm molecular weight. | Identify the stoichiometry and nuclearity of complexes in solution, aiding in speciation studies. |

| FT-IR & Raman Spectroscopy | Identify characteristic vibrational modes of -COOH and -SO₃H groups. | Monitor shifts in vibrational frequencies upon coordination to identify donor atoms. researchgate.net |

| UV-Vis & Fluorescence Spectroscopy | Characterize electronic transitions (π-π*) and inherent luminescence. | Study metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands and the effect of the metal on photophysical properties. |

| Thermogravimetric Analysis (TGA) | Determine thermal stability. | Assess the thermal stability of the complexes and the presence of coordinated solvent molecules. researchgate.net |

| Computational (DFT) Studies | Model molecular orbitals (HOMO/LUMO) and predict spectroscopic features. | Correlate experimental structures with theory; predict electronic and magnetic properties of complexes. |

This comprehensive approach will ensure that the solution-state behavior and solid-state structure are fully understood, providing a solid foundation for designing materials with specific properties.

Integration with Nanoscience for Hybrid Materials Development

The functional groups of 8-Sulfoquinoline-6-carboxylic acid make it an excellent candidate for integration into nanoscale systems, leading to the development of novel hybrid materials.

Future research should focus on the following areas:

Surface Functionalization of Nanoparticles: The carboxylate and sulfonate groups can serve as robust anchoring points to bind the molecule to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄). This could be used to:

Create photosensitizers for applications in photodynamic therapy or solar cells.

Develop selective sensors, where the quinoline unit acts as a fluorescent reporter and the functional groups provide affinity for a target analyte.

Impart new surface properties to magnetic nanoparticles for targeted applications.

Building Block for Hybrid Frameworks: The ligand's ability to bridge metal centers makes it a prime candidate for constructing novel Metal-Organic Frameworks (MOFs) or hybrid organic-inorganic perovskites. The quinoline core could introduce porosity and impart desirable luminescent or electronic properties to the resulting framework.

Intercalation into Layered Materials: The ligand could be intercalated into the galleries of layered materials, such as layered double hydroxides (LDHs) or clays (B1170129) like kaolinite. This could create new composite materials with tailored optical properties or enhanced thermal stability. The interaction between the guest ligand and the host layers could lead to unique photophysical phenomena.

By exploring these avenues, the unique properties of the 8-Sulfoquinoline-6-carboxylic acid molecule can be harnessed within the context of nanotechnology to create advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.